molecular formula C20H22N8O5 B535133 Methotrexate CAS No. 59-05-2

Methotrexate

Cat. No. B535133
CAS RN: 59-05-2
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-ZDUSSCGKSA-N
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Description

Methotrexate (MTX) is an antifolate drug used in the treatment of various malignancies, autoimmune diseases, and other medical conditions. It is a small molecule inhibitor of dihydrofolate reductase (DHFR) and is used in the form of a prodrug, which is converted to the active metabolite, methotrexate polyglutamate, in the body. Methotrexate is an important drug in the field of medicine and has been used for over 50 years for the treatment of various diseases.

Scientific research applications

  • Protective Effect Against Methotrexate-Induced Liver Toxicity: Methotrexate (MTX) is widely used in various treatments but causes hepatotoxicity, limiting its clinical use. Traditional Chinese medicines and natural medicines, such as white peony root and berberine, have shown potential in preventing and treating MTX-induced hepatotoxicity. Research focuses on oxidative stress, inflammation, and regulating signal pathways (Zhu et al., 2021).

  • Treatment of Rheumatic Diseases: MTX is a primary disease-modifying anti-rheumatic drug (DMARD) used for rheumatoid arthritis. Despite its long-standing use, several aspects of its application in rheumatic diseases remain unclear. Evidence-based recommendations have been developed for its use and monitoring, which are significant for rheumatology practice (Tarner et al., 2009).

  • Effect on Large Vessels in Children with Psoriasis: Research indicates that MTX, used in systemic cytostatic therapy for psoriasis in children, positively affects the function of large arteries in patients with both normal and increased body mass index. This suggests MTX's effectiveness and safety in treating pediatric psoriasis (Murashkin et al., 2019).

  • Prediction of Methotrexate Toxicity: Advances in pharmacogenomics are changing the approaches to individualized therapy with MTX. Genetic polymorphisms affect drug pharmacokinetics and dynamics, influencing the efficacy and toxicity of MTX in treatments like acute lymphoblastic leukaemia and osteosarcoma (Schmiegelow, 2009).

  • Use in Neurological Diseases and Cancers: MTX, a structural analogue of folic acid, is extensively used for treating various cancers and severe forms of autoimmune diseases. Its complex mechanisms of action and applications as an immunosuppressive drug or chemotherapeutic agent in combination therapy have potential benefits in neurological disorders like Alzheimer’s disease and myasthenia gravis (Koźmiński et al., 2020).

  • Methotrexate in Dermatology: MTX has been used for over 40 years in dermatology for various skin diseases. Its antiproliferative and anti-inflammatory properties, related to effects on adenosine, offer potential for future therapy in dermatology (Bangert & Costner, 2007).

  • Hydrogels for Methotrexate Delivery: Novel delivery systems like hydrogels have been explored to improve MTX's characteristics for both parenteral and oral administration. Hydrogels show promising potential for systemic MTX delivery and transdermal drug delivery using hydrogel-based formulations (Dehshahri et al., 2020).

  • Methotrexate in the Treatment of Ectopic Pregnancy: MTX, a folic acid antagonist, has been effective in treating early unruptured ectopic pregnancies. It is used in various locations like cornual, cervical, and cesarean scar pregnancies and does not adversely affect ovarian reserve or subsequent fertility (Fertility and Sterility, 2013).

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
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InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N
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Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
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Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
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Molecular Formula

C20H22N8O5
Record name METHOTREXATE
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Related CAS

15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt)
Record name Methotrexate [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4020822
Record name Methotrexate
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Molecular Weight

454.4 g/mol
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Physical Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L
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Vapor Pressure

2.1X10-19 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Methotrexate enters tissues and is converted to a methotrexate polyglutamate by folylpolyglutamate. Methotrexate's mechanism of action is due to its inhibition of enzymes responsible for nucleotide synthesis including dihydrofolate reductase, thymidylate synthase, aminoimidazole caboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase. Inhibtion of nucleotide synthesis prevents cell division. In rheumatoid arthritis, methotrexate polyglutamates inhibit AICART more than methotrexate. This inhibition leads to accumulation of AICART ribonucleotide, which inhibits adenosine deaminase, leading to an accumulation of adenosine triphosphate and adenosine in the extracellular space, stimulating adenosine receptors, leading to anti-inflammatory action., Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate., Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.
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Product Name

Methotrexate

Color/Form

Orange-brown, crystalline powder

CAS RN

59-05-2
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Melting Point

365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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